molecular formula C22H21O2P B024862 (Carbethoxymethylene)triphenylphosphorane CAS No. 1099-45-2

(Carbethoxymethylene)triphenylphosphorane

Cat. No.: B024862
CAS No.: 1099-45-2
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethoxycarbonylmethylene)triphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of (Ethoxycarbonylmethylene)triphenylphosphorane on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonylmethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .

Common Reagents and Conditions

Major Products

The major products of reactions involving (Ethoxycarbonylmethylene)triphenylphosphorane are alkenes, specifically ethyl-substituted alkenes when reacting with aldehydes or ketones .

Scientific Research Applications

(Ethoxycarbonylmethylene)triphenylphosphorane is widely used in scientific research, particularly in organic chemistry. Its applications include:

Comparison with Similar Compounds

(Ethoxycarbonylmethylene)triphenylphosphorane can be compared to other Wittig reagents, such as:

The uniqueness of (Ethoxycarbonylmethylene)triphenylphosphorane lies in its specific reactivity and the types of products it forms, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate
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InChI

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
Source PubChem
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InChI Key

IIHPVYJPDKJYOU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H21O2P
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DSSTOX Substance ID

DTXSID7061485
Record name Acetic acid, (triphenylphosphoranylidene)-, ethyl ester
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Molecular Weight

348.4 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name (Carbethoxymethylene)triphenylphosphorane
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CAS No.

1099-45-2
Record name Ethyl triphenylphosphoranylideneacetate
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Record name Ethyl (triphenylphosphanylidene)acetate
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Record name Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester
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Record name Ethyl (triphenylphosphoranylidene)acetate
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Synthesis routes and methods I

Procedure details

Triphenyl phosphine (13 g.) was dissolved in dry benzene (60 ml.) and ethyl bromoacetate (8.3 g.) was added dropwise. The solution was heated at 70° for 2 days, and then cooled and filtered. The residue was washed with benzene and dried to give about 16 g. of (ethoxycarbonylmethyl) triphenylphosphonium bromide. The phosphonium salt (10 g.) was dissolved in water (250 ml.) and 5% aqueous sodium hydroxide was added dropwise with stirring until the solution became alkaline to litmus. The resulting precipitate was filtered off, washed with water and dried. Crystallisation from ethyl acetate/petroleum spirit gave (ethoxycarbonyl methylene) triphenyl phosphorane as a colourless solid in about 80% yield.
Quantity
13 g
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60 mL
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8.3 g
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Synthesis routes and methods II

Procedure details

Ethyl bromoacetate (14.4 g, 0.094 mol) was added dropwise over 30 min to a stirred solution of 26.2 g (0.1 mol) of triphenylphosphine in 120 ml of benzene maintained at 35 38° C. After stirring for additional 12 h at room temperature the precipitate was filtered and washed twice with hexane to give 34.7 g (86%) of (carboethoxymethyl)-triphenylphosphonium bromide, m.p. 159 160° C. 115 ml of 10% aqueous sodium hydroxide was added dropwise with cooling at 5° C. to a stirred suspension of 118.4 g (0.276 mol) of the bromide in 500 ml of water and 200 ml of chloroform containing a small amount of phenolphthalein. Stirring was continued over 30 min period without external cooling followed by adding 500 ml of chloroform to give clear layers. The aqueous layer was extracted three times with 100 ml of chloroform and the combined chloroform fractions were dried over sodium sulfate and concentrated in vacuo. Crystallization of the residue from 180 ml of 1:1 mixture of benzene and hexane gave 86.1 g (90%) of pure (carboethoxymethylene)triphenylphosphorane, m.p. 119 120° C.
Quantity
115 mL
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118.4 g
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Synthesis routes and methods III

Procedure details

To a solution of triphenylphosphine (26.20 g, 100 mmol) in benzene (150 ml) was added ethyl bromoacetate (16.70 g, 100 mmol) at 0-5° C. The mixture was kept at room temperature for 16 h. The resulting phosphonium salt was filtered, washed with benzene (100 ml), and dried. To a solution of the solid in water (200 ml) was added benzene (200 ml), followed by 10% NaOH solution (100 ml). The organic layer was separated, and the aqueous layer was extracted with benzene (200 ml). The combined organic layers were washed with water (100 ml) and brine (100 ml), concentrated to 50 ml in vacuo, and poured onto hexane (200 ml). The precipitate was filtered and dried to afford the desired phosphorane (28.00 g, 80%) as a colorless solid. mp 128-130° C. 4-Oxocyclohexylideneacetic acid ethyl ester. To a solution of 1,4-cyclohexanedione (5.00 g, 44.64 mmol) in benzene (100 ml) was added the ylide (15.55 g, 44.68 mole). The mixture was heated under reflux for 12 h. After removal of the solvent by evaporation, the residue was purified by flash chromatography (silica gel, 5% ethyl acetate in hexanes) to afford the ketone ester (5.80 g, 71%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ1.26 (t, J=6.4 Hz, 3H), 2.42-2.50 (m, 4H,), 2.60-2.66 (m, 2H), 3.12-3.20 (m, 2H), 4.16 (q, J=6.4 Hz, 2H), 5.86 (s, 1H).
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26.2 g
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reactant
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16.7 g
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150 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

A 4.5 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a dropping funnel and a nitrogen inlet was charged with 450 g (1.03 mol) ethoxycarbonylmethyl-triphenyl phosphonium bromide, 1.0 L dichloromethane and 1.5 L water. The two-phase mixture was cooled to 5° C. and 565 ml (1.13 mol) 2N sodium hydroxide solution was added during 30 min, maintaining the temperature between 3 and 7° C. After completed addition the mixture was stirred for 75 min at that temperature, then the phases were separated, the aqueous layer extracted with 500 ml dichloromethane and the combined organic layers were concentrated on a rotatory evaporator at 50° C./10 mbar to give 363 g crude product as slightly brownish crystals. These were dissolved in 450 ml dichloromethane under reflux. Ca. 1.35 L heptane were added during 30 min to the refluxing mixture until a slight turbidity persisted. After 1 h at 40-45° C. the mixture was seeded with product crystals and the suspension was allowed to cool to 30-32° C. during 3 h. At that point another 450 mL heptane were added and the mixture was stirred overnight at RT, followed by 2 h at 0-4° C. The crystals were filtered off, washed with 450 mL pre-cooled heptane and dried overnight at 45° C./10 mbar, to give 310 g carbethoxymethylene triphenylphosphorane (98% yield; assay: 98.4%) as white crystals.
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450 mL
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Customer
Q & A

A: (Ethoxycarbonylmethylene)triphenylphosphorane is best known for its role as a reagent in the Wittig reaction. [, , , , , , , , , , , , ] This reaction allows for the formation of an alkene from the reaction of an aldehyde or ketone with a triphenylphosphonium ylide, such as (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is particularly useful for the formation of α,β-unsaturated esters, as demonstrated by its reaction with aldehydes. []

ANone: Certainly! Researchers have successfully utilized (Ethoxycarbonylmethylene)triphenylphosphorane to synthesize various compounds, including:

  • 4,5:7,8-di-O-isopropylidene KDO ethyl ester: The compound was synthesized using (Ethoxycarbonylmethylene)triphenylphosphorane in a multi-step process involving a Wittig reaction, silylation, and thioacetal deprotection. []
  • Ethyl trans-cinnamate: This compound, often used as a fragrance and flavoring agent, was synthesized via a Wittig reaction between benzaldehyde and (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective, favoring the trans isomer. []
  • Egonol: A benzofuran natural product with various biological activities, egonol was synthesized through a concise route utilizing a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane as a key step. []
  • 3-Substituted pyrano[2,3-a]carbazoles: These compounds, studied for their potential biological activities, were synthesized using a variety of methods, including a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane. This highlights the versatility of the reagent in accessing diverse heterocyclic structures. [, ]

ANone: (Ethoxycarbonylmethylene)triphenylphosphorane has a unique structure that dictates its reactivity:

    ANone: While a powerful reagent, (Ethoxycarbonylmethylene)triphenylphosphorane has limitations:

      A: Yes, the structure of (Ethoxycarbonylmethylene)triphenylphosphorane can be modified to fine-tune its reactivity and selectivity. [, ] For example:

        ANone: (Ethoxycarbonylmethylene)triphenylphosphorane can be characterized using various spectroscopic techniques:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can be used to establish the stereochemistry of the product alkene. []

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